molecular formula C15H8FNO4 B022140 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 110768-19-9

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B022140
CAS No.: 110768-19-9
M. Wt: 285.23 g/mol
InChI Key: JVIPLYCGEZUBIO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the isoindoline ring system. The reaction conditions often include heating the reactants in a solvent such as acetic acid or toluene, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized isoindoline derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
  • 2-(4-Bromophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
  • 2-(4-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Uniqueness

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FNO4/c16-9-2-4-10(5-3-9)17-13(18)11-6-1-8(15(20)21)7-12(11)14(17)19/h1-7H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIPLYCGEZUBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356829
Record name 2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110768-19-9
Record name 2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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